[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine
Description
[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine is a halogenated phenoxyethylamine derivative characterized by a central aromatic ring substituted with bromo (Br) and dichloro (Cl) groups at the 4, 2, and 6 positions, respectively. The phenoxy group is linked to an ethyl chain terminating in a dimethylamine moiety. This compound shares structural motifs with selective estrogen receptor modulators (SERMs) and psychoactive phenethylamines, though its specific applications remain underexplored in the provided literature. Its synthesis likely involves halogenation and nucleophilic substitution reactions, analogous to related compounds described in the evidence .
Properties
Molecular Formula |
C10H12BrCl2NO |
|---|---|
Molecular Weight |
313.01 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dichlorophenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H12BrCl2NO/c1-14(2)3-4-15-10-8(12)5-7(11)6-9(10)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
YNZUHWIVZKNCEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine typically involves the reaction of 4-bromo-2,6-dichlorophenol with ethylene oxide to form 2-(4-bromo-2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with dimethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, forming less substituted phenoxyamines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of dehalogenated phenoxyamines.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of halogenated phenoxyamines on cellular processes. It serves as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and polymers. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Structural Analogues in SERM Development
Compound 20 (E/Z-(2-{4-[1-(4-Chlorophenyl)-2-(3-fluoro-4-methoxyphenyl)-propenyl]-phenoxy}-ethyl)-dimethyl-amine)
- Substituents : 4-Chlorophenyl, 3-fluoro-4-methoxyphenyl, and dimethylamine.
- Properties : Yield (55%), purity (98.69%), Rf = 0.34 (CH₂Cl₂:MeOH = 93:7) .
- Key Differences : Incorporates a propenyl linker and additional fluorine/methoxy groups, enhancing steric bulk and electronic effects compared to the target compound.
Compound 21 (E/Z-(2-{4-[...]-phenoxy}-ethyl)-diethyl-amine)
Compound 22 (E/Z-(3-{...}-propyl)-dimethyl-amine)
Halogenated Phenethylamines and NBOMe/NBOH Derivatives
25B-NBOMe (4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine)
- Substituents : 4-Bromo, 2,5-dimethoxy, and NBOMe (N-benzylmethoxy) group.
- Key Differences: Methoxy groups and benzyl substitution enhance serotonin receptor affinity (5-HT2A), distinguishing it from the target compound’s dichloro-phenoxyethylamine structure .
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
- Substituents : 4-Bromo, 2,5-dimethoxy.
- Activity : Psychedelic effects via 5-HT2A agonism. The absence of a tertiary amine and dichloro substitution differentiates it pharmacologically from the target compound .
Comparative Analysis Table
Research Implications
- Steric Considerations : Dimethylamine offers moderate steric hindrance, balancing receptor affinity and metabolic stability relative to diethylamine or propyl-linked analogs.
- Synthetic Challenges : Halogenation at the 2,6-positions requires precise regioselectivity, as seen in related syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
